SR141716A is a potent and selective antagonist for the cannabinoid receptor type 1 (CB1). [] It was the first in its class to be marketed for the treatment of obesity, but it was withdrawn due to serious psychiatric side effects. [] Its structure consists of a central pyrazole ring substituted with various aryl and carboxamide groups. []
The synthesis of SR141716A and its analogs has been extensively studied. Common strategies involve the reaction of substituted pyrazole carboxylic acids with amines to form the carboxamide moiety. Variations in substituents on the pyrazole ring and the amine portion allow for the exploration of structure-activity relationships. [, , , , ]
SR141716A adopts different conformations around the pyrazole C3 substituent. [] Molecular orbital calculations (AM1) identified four distinct conformations: Tg, Ts, Cg, and Cs. [] The stability of these conformers depends on the protonation state of the piperidine nitrogen. [] The N1 aromatic ring significantly contributes to the steric binding interaction with the CB1 receptor. []
SR141716A acts as an inverse agonist at the CB1 receptor. [] It binds to the receptor and stabilizes it in its inactive conformation, thereby inhibiting the effects of cannabinoid agonists. [, ] The interaction of SR141716A with the Lys3.28(192) residue in the CB1 receptor is crucial for its inverse agonist activity. []
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.: 2508-19-2
CAS No.: 2488-84-8
CAS No.: 876657-17-9